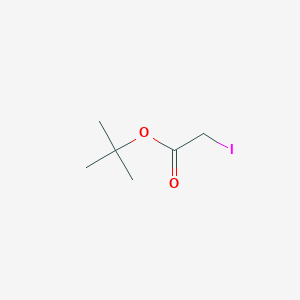

Tert-butyl 2-iodoacetate

Overview

Description

Tert-butyl 2-iodoacetate is a chemical compound used in the synthesis and biological evaluation of water-soluble derivatives of potent V-ATPase inhibitor archazolid .

Synthesis Analysis

Tert-butyl 2-iodoacetate can be synthesized by refluxing a mixture of tert-butyl bromoacetate and sodium iodide in acetone for 3 hours. The mixture is then cooled to room temperature and filtered. The resulting filtrate is evaporated to yield a solid residue which is suspended in ether. The ether suspension is washed with water and saturated sodium chloride (NaCl). The resulting ether solution is dried with MgSO4 and evaporated to yield the product as a yellow oil .Molecular Structure Analysis

The molecular formula of Tert-butyl 2-iodoacetate is C6H11IO2. Its molecular weight is 242.06 . The InChI code is 1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-iodoacetate is a light yellow to yellow liquid . It has a predicted boiling point of 206.4±13.0 °C and a predicted density of 1.614±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Scientific Research Applications

Chemical Synthesis

“Tert-butyl 2-iodoacetate” is used in various areas of research including chemical synthesis . Its unique properties make it a valuable component in the creation of new compounds and materials.

Biomedical Applications

Zwitterionic dendrimers, which are highly charged molecules with zero net charge, have found use in in vivo biomedical applications . “Tert-butyl 2-iodoacetate” can be used in the synthesis of these dendrimers .

Drug Delivery Systems

Dendrimers, a type of molecule that “Tert-butyl 2-iodoacetate” can help synthesize, have been extensively reported for use in gene and drug delivery . The high level of control over dendritic architectures, the presence of internal cavities, and the possibility for multivalent binding make dendrimers ideal candidates for carriers in biomedical applications .

MRI Contrast Agents

Dendrimers have also found use as magnetic resonance imaging (MRI) contrast agents . The synthesis of these dendrimers can involve the use of "Tert-butyl 2-iodoacetate" .

Sensors for Small Molecules

The unique, highly defined 3D structure of dendrimers makes them useful in the creation of sensors for small molecules . “Tert-butyl 2-iodoacetate” can be used in the synthesis of these dendrimers .

Inhibitor Synthesis

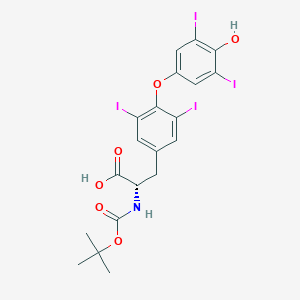

“Tert-butyl 2-iodoacetate” is used in the synthesis and biological evaluation of water-soluble derivatives of potent V-ATPase inhibitors . These inhibitors have potential applications in the treatment of various diseases.

Safety and Hazards

Tert-butyl 2-iodoacetate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H227, H301, H311, H315, H319, H331, H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Tert-butyl 2-iodoacetate are not mentioned in the search results, it’s known that tert-butyl compounds are of interest in the field of organic synthesis .

Relevant Papers Tert-butyl 2-iodoacetate has been mentioned in peer-reviewed papers and technical documents, indicating its relevance in the field of chemistry .

Mechanism of Action

Target of Action

Tert-butyl 2-iodoacetate is a chemical compound with the molecular formula C6H11IO2 It has been used in the synthesis and biological evaluation of water-soluble derivatives of potent v-atpase inhibitors . V-ATPases are a family of ATP-driven proton pumps and are crucial for pH homeostasis in various compartments of eukaryotic cells .

Mode of Action

Given its use in the synthesis of v-atpase inhibitors, it can be inferred that it may interact with these targets to inhibit their function

Biochemical Pathways

Considering its potential role in inhibiting v-atpases, it may affect the acidification of intracellular compartments, a process crucial for protein sorting, zymogen activation, receptor-mediated endocytosis, and synaptic vesicle proton gradient generation .

Result of Action

Given its potential role in inhibiting v-atpases, it may lead to alterations in intracellular ph homeostasis and associated cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s stability and its interaction with its targets. Tert-butyl 2-iodoacetate is typically stored in a refrigerator, protected from light , indicating that it may be sensitive to light and temperature.

properties

IUPAC Name |

tert-butyl 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPDJIDQEZDFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452226 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-iodoacetate | |

CAS RN |

49827-15-8 | |

| Record name | Tert-butyl 2-iodoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

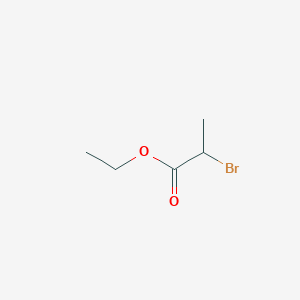

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)